2-Bromo-6-chlorothioanisole
CAS No.: 1370025-57-2
Cat. No.: VC8236092
Molecular Formula: C7H6BrClS
Molecular Weight: 237.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1370025-57-2 |
---|---|
Molecular Formula | C7H6BrClS |
Molecular Weight | 237.55 g/mol |
IUPAC Name | 1-bromo-3-chloro-2-methylsulfanylbenzene |
Standard InChI | InChI=1S/C7H6BrClS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Standard InChI Key | VNPSUTWCLPZYHF-UHFFFAOYSA-N |
SMILES | CSC1=C(C=CC=C1Br)Cl |
Canonical SMILES | CSC1=C(C=CC=C1Br)Cl |
Introduction
2-Bromo-6-chlorothioanisole is an organic compound with the molecular formula C₇H₆BrClS. It features a methoxy group (-OCH₃), a bromine atom, and a chlorine atom attached to a benzene ring, alongside a sulfur atom in the thioether position. This compound is categorized as a substituted thioanisole, which is significant in various chemical applications due to its unique functional groups.
Potential Applications
Despite limited research on 2-Bromo-6-chlorothioanisole itself, compounds with similar structures are often used in organic synthesis and have potential applications in pharmaceuticals and materials science. The presence of a reactive halogen group (bromine) and a thioanisole moiety (a sulfur-containing aromatic ring) suggests it could be a candidate for investigation in areas such as:
-
Pharmaceutical Synthesis: Given its structural similarity to other compounds used in drug synthesis, it may have potential in developing new pharmaceutical agents.
-
Materials Science: The unique combination of functional groups could make it useful in the synthesis of new materials with specific properties.
Hazards and Safety Considerations
Due to the presence of halogen atoms, 2-Bromo-6-chlorothioanisole is likely to exhibit similar hazards to other aromatic halides. These can include toxicity and potential environmental hazards. Handling and storage should follow standard safety protocols for halogenated organic compounds.
Comparison with Similar Compounds
Compound | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-chlorothioanisole | C₇H₆BrClS | Contains sulfur; halogenated thioanisole |
2-Bromo-6-chloroanisole | C₇H₆BrClO | No sulfur; used in organic synthesis |
Thioanisole | C₇H₈S | Parent compound; base for halogenated variants |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume